molecular formula C5H8FNO B13978249 1-Fluorocyclobutanecarboxamide

1-Fluorocyclobutanecarboxamide

Cat. No.: B13978249
M. Wt: 117.12 g/mol
InChI Key: RAZARXYJDBIZKE-UHFFFAOYSA-N
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Description

1-Fluorocyclobutanecarboxamide is a fluorinated cyclobutane derivative characterized by a carboxamide group (-CONH2) and a fluorine atom attached to the cyclobutane ring. This compound has garnered attention in medicinal chemistry due to the unique electronic and steric effects imparted by the fluorine atom, which can enhance metabolic stability and binding affinity in drug candidates .

Synthesis and Key Properties: The synthesis of 1-fluorocyclobutanecarboxamide derivatives typically involves the conversion of 1-fluorocyclobutanecarboxylic acid to its acyl chloride intermediate, followed by coupling with an amine-containing substrate. For example, in a published protocol, 1-fluorocyclobutanecarboxylic acid was treated with oxalyl chloride and DMF to generate the acyl chloride, which was subsequently reacted with 2-amino-5-bromo-3-chlorobenzonitrile to yield N-(4-bromo-2-chloro-6-cyanophenyl)-1-fluorocyclobutanecarboxamide . Key spectral data for this compound include:

  • ¹H NMR: δ = 7.92 (brs, 1H), 7.78 (s), 7.68 (s), 2.78–2.68 (m, 2H), 2.54–2.38 (m, 2H), 2.00–1.54 (m, 2H) .
  • Mass Spectrometry: m/z 330.7 (M+H⁺) .

Properties

IUPAC Name

1-fluorocyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO/c6-5(4(7)8)2-1-3-5/h1-3H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZARXYJDBIZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluorocyclobutanecarboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of γ-substituted amino acid derivatives can yield cyclobutane rings . Another method includes the use of diazo compounds, ylides, and carbene intermediates for alkene cyclopropanation .

Industrial Production Methods: Industrial production of 1-Fluorocyclobutanecarboxamide typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluorocyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-Fluorocyclobutanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluorocyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The carboxamide group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Table 1: Key Cyclobutane Carboxamide Derivatives

Compound Name CAS Number Molecular Formula Substituents Applications/Notes
1-Fluorocyclobutanecarboxamide - C₅H₇FNO 1-F, 1-CONH₂ Medicinal chemistry intermediates
1-Acetylcyclobutanecarboxamide 403615-59-8 C₇H₁₁NO₂ 1-Acetyl, 1-CONH₂ Research chemical
3,3-Difluorocyclobutanecarboxamide 86770-82-3 C₅H₇F₂NO 3,3-diF, 1-CONH₂ High purity (96%) for synthesis
1-Carbamoylcyclobutane-1-carboxylic acid 381230-96-2 C₆H₉NO₃ 1-CONH₂, 1-COOH Dicarboxylic acid monoamide
1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) 117259-24-2 C₅H₇FNO₂ 1-NH₂, 3-F, 1-COOH PET imaging agent for tumors

Fluorination Effects :

  • 1-Fluorocyclobutanecarboxamide vs. The difluoro compound is reported to have a purity of 96%, making it suitable for precise synthetic applications .
  • 1-Fluorocyclobutanecarboxamide vs. FACBC: While both contain fluorine, FACBC incorporates an amino group and a carboxylic acid, enabling its use as a tumor-seeking agent in positron emission tomography (PET). The fluorine in FACBC enhances bioavailability and target specificity .

Functional Group Variations :

  • Carboxamide vs. Carboxylic Acid: 1-Carbamoylcyclobutane-1-carboxylic acid (CAS 381230-96-2) contains both a carboxamide and a carboxylic acid group. This dual functionality may confer unique hydrogen-bonding capabilities, impacting crystallinity and reactivity compared to mono-functionalized analogs .

Ring Strain and Reactivity :

  • Cyclobutane rings inherently exhibit higher strain than cyclopropane or cyclohexane. 1-Fluorocyclopropane-1-carboxylic acid (a cyclopropane analog) has reduced ring strain but lacks the carboxamide group, limiting direct comparability .

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